molecular formula C6H6BrN3 B2669694 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile CAS No. 1289266-59-6

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2669694
CAS No.: 1289266-59-6
M. Wt: 200.039
InChI Key: YNLFRSYRAFGCMK-UHFFFAOYSA-N
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Description

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-bromo-1H-pyrazole with 3-chloropropanenitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is primarily utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo and nitrile functional groups enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations that lead to more complex organic structures.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles to replace bromineVarious substituted pyrazoles
Coupling ReactionsFormation of C-C bonds with other organic compoundsAryl or alkenyl derivatives
CyclizationFormation of cyclic compounds through intramolecular reactionsPyrazole-based heterocycles

Biological Applications

Enzyme Inhibition and Receptor Modulation

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's ability to interact with specific molecular targets makes it valuable for studying various biological pathways and disease mechanisms.

Case Study: Janus Kinase Inhibition

A notable application involves its role as an intermediate in the synthesis of Janus kinase inhibitors. These inhibitors are crucial in treating diseases related to immune response and inflammation. Research has shown that derivatives of this compound can effectively modulate the activity of Janus kinases, which are involved in numerous signaling pathways related to cell growth and differentiation .

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in drug design targeting specific enzymes or receptors associated with various diseases. Its structural properties allow it to be modified to enhance efficacy and selectivity.

Table 2: Therapeutic Applications of this compound

Disease AreaMechanism of ActionReferences
CancerInhibition of oncogenic kinases
Autoimmune DisordersModulation of immune signaling pathways
Infectious DiseasesDevelopment of antimicrobial agents

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used to produce specialty chemicals with tailored properties. Its versatility allows it to be incorporated into formulations that require specific chemical characteristics.

Mechanism of Action

Biological Activity

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, with the CAS number 1289266-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H6_6BrN3_3
  • Molecular Weight : 200.04 g/mol
  • Structural Features : The compound contains a brominated pyrazole ring attached to a propanenitrile moiety, which may influence its biological interactions and pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition. It has been noted for its potential as a Janus kinase (JAK) inhibitor, which plays a crucial role in various signaling pathways related to cell proliferation and immune responses .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit JAKs, leading to reduced activity in pathways associated with inflammation and cancer progression.
  • Cellular Effects : By modulating JAK activity, it can influence cytokine signaling, potentially impacting immune response and tumor growth.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, JAK inhibitors are known to be effective in treating hematological malignancies and solid tumors by interrupting the signaling pathways that promote cancer cell survival and proliferation .

Case Studies

  • Inhibition of JAK Activity : A study demonstrated that derivatives of pyrazole effectively inhibited JAK enzymes, leading to decreased cell proliferation in cancer models. This indicates that this compound could share similar inhibitory effects .
  • Cytotoxicity Testing : Preliminary cytotoxicity assays have suggested that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundJAK InhibitorModulates cytokine signaling
(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileAnticancerInhibits JAK activity
3-(5-methylpyrazol-1-yl)propanenitrileAntimicrobialBacterial enzyme inhibition

Properties

IUPAC Name

3-(3-bromopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLFRSYRAFGCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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